molecular formula C17H18N6O2S2 B2882932 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1396675-83-4

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No. B2882932
CAS RN: 1396675-83-4
M. Wt: 402.49
InChI Key: VIZNDJZVBRBKMS-UHFFFAOYSA-N
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Description

“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, a piperazine ring, and a thiophene ring. The exact molecular structure can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the conditions and reagents used. Unfortunately, the specific chemical reactions involving this compound are not detailed in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, the specific physical and chemical properties of this compound are not detailed in the retrieved papers .

Advantages and Limitations for Lab Experiments

One advantage of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which makes it difficult to assess its potential as a therapeutic agent.

Future Directions

Future research on N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide could focus on its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. In addition, further studies could investigate the safety and efficacy of this compound in clinical trials for the treatment of autoimmune disorders and inflammatory diseases. Finally, research could explore the potential of this compound as a tool for studying B-cell receptor signaling and its role in disease.

Synthesis Methods

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide can be synthesized through a multistep process that involves the reaction of 2-chloro-5-nitropyrimidine with 2-aminopyridine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 1-(2-chloroethyl)piperazine to form the piperazine ring. Finally, the thiophene-2-sulfonamide group is introduced through a sulfonamide coupling reaction.

Scientific Research Applications

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c24-27(25,16-5-3-11-26-16)21-14-12-19-17(20-13-14)23-9-7-22(8-10-23)15-4-1-2-6-18-15/h1-6,11-13,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNDJZVBRBKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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